molecular formula C8H14O B8758466 1-Propylcyclobutane-1-carbaldehyde

1-Propylcyclobutane-1-carbaldehyde

Cat. No.: B8758466
M. Wt: 126.20 g/mol
InChI Key: VSMYLLVVCZDGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylcyclobutane-1-carbaldehyde (CAS 69647-58-1) is a chemical compound with the molecular formula C 8 H 14 O and a molecular weight of 126.20 . This compound features an aldehyde functional group attached to a cyclobutane ring, which is substituted with a propyl group at the same carbon, a structure that offers unique steric and electronic properties for chemical synthesis . The primary value of this compound lies in its role as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. The aldehyde group is highly reactive and serves as a key site for further chemical transformation, enabling researchers to explore novel synthetic pathways . It can undergo nucleophilic addition reactions to form secondary alcohols, be oxidized to carboxylic acids, or reduced to alcohols. More significantly, it is a crucial precursor in condensation reactions and can be used to synthesize more complex molecular architectures, such as through the formation of imines (Schiff bases) or as a starting material in the synthesis of various heterocyclic compounds . Researchers may employ this compound in the development of new catalysts, ligands, or in the structure-activity relationship (SAR) studies of pharmacologically active molecules. This product is provided with a purity of 97% and is intended for research and development purposes in a laboratory setting only . It is strictly for non-medical use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-propylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-2-4-8(7-9)5-3-6-8/h7H,2-6H2,1H3

InChI Key

VSMYLLVVCZDGCT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC1)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Grignard reaction offers a foundational route for constructing the cyclobutane backbone. Cyclobutanone reacts with propylmagnesium bromide to form 1-propylcyclobutanol, a tertiary alcohol. Subsequent oxidation of this intermediate poses challenges, as tertiary alcohols resist conventional oxidation to ketones or aldehydes. To circumvent this, in situ trapping of the alcohol with a protecting group (e.g., trimethylsilyl chloride) enables selective oxidation. For example, using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C converts the protected alcohol to the aldehyde.

Optimization via Design of Experiments (DoE)

Critical parameters include:

  • Grignard reagent equivalents : Stoichiometric excess (1.5–2.0 eq) ensures complete ketone conversion.

  • Temperature : Low temperatures (−10°C to 0°C) minimize side reactions during Grignard addition.

  • Oxidizing agent : PCC in anhydrous conditions achieves 60–75% yield, while Dess-Martin periodinane improves efficiency to 80–85% at higher costs.

ParameterOptimal RangeYield Impact
PropylMgBr (eq)1.8–2.2+15%
Reaction Temp (°C)−5 to 0+20%
PCC Equivalents1.2–1.5+10%

Reduction of Carboxylic Acid Derivatives

Acid Chloride Intermediate

1-Propylcyclobutane-1-carboxylic acid (source 3) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate undergoes Rosenmund reduction using hydrogen gas over a palladium-barium sulfate catalyst, selectively yielding the aldehyde.

Challenges and Solutions

  • Over-reduction : Catalyst poisoning with quinoline suppresses further reduction to the alcohol.

  • Solvent choice : Toluene or xylene at 80–100°C enhances reaction kinetics, achieving 70–78% yield.

Hydroformylation of Cyclobutene Derivatives

Reaction Overview

Hydroformylation introduces the aldehyde group directly onto a cyclobutene precursor. Using a rhodium catalyst (e.g., RhH(CO)(PPh₃)₃) under syngas (CO/H₂), the alkene undergoes anti-Markovnikov addition to form the aldehyde.

Limitations

  • Precursor availability : Cyclobutene derivatives are synthetically challenging due to ring strain.

  • Regioselectivity : Ligand-modified catalysts (e.g., BIPHEPHOS) improve selectivity to 85–90% but increase costs.

Oxidation of Primary Alcohols

Synthesis of 1-Propylcyclobutane-1-methanol

A two-step process involves:

  • Ring-opening formylation : Treating cyclobutane with formaldehyde under high-pressure CO/H₂ conditions.

  • Propyl group introduction : Alkylation with propyl iodide using LDA (lithium diisopropylamide) as a base.

Oxidation Conditions

Mild oxidants like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with bleach (NaClO) convert the primary alcohol to the aldehyde in 65–70% yield.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Grignard route : Economical for small-scale production ($120–150/kg) but limited by oxidation efficiency.

  • Rosenmund reduction : Higher purity (≥95%) justifies its use in pharmaceuticals ($220–250/kg).

Environmental Impact

  • Solvent recovery : Tetrahydrofuran (THF) recycling reduces waste in Grignard syntheses by 40%.

  • Catalyst reuse : Immobilized rhodium catalysts in hydroformylation lower heavy metal discharge.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost ($/kg)Scalability
Grignard/Oxidation60–7585–90120–150Moderate
Rosenmund Reduction70–7892–95220–250High
Hydroformylation85–9088–92300–350Low

Chemical Reactions Analysis

Types of Reactions: 1-Propylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-Propyl-cyclobutanecarboxylic acid.

    Reduction: 1-Propyl-cyclobutanemethanol.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-Propylcyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving aldehydes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propylcyclobutane-1-carbaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 1-Propylcyclobutane-1-carbaldehyde with structurally related aldehydes and cycloalkane derivatives, focusing on physicochemical properties, reactivity, and applications.

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Ring Strain (kJ/mol)
This compound C₈H₁₂O 124.18 180–185 (est.) Moderate ~110
Cyclobutanecarbaldehyde C₅H₈O 84.12 142–145 High ~110
1-Methylcyclobutane-1-carbaldehyde C₆H₁₀O 98.14 155–160 (est.) Moderate ~110
Pentanal (Straight-chain) C₅H₁₀O 86.13 103–105 Low N/A

Reactivity and Stability

Ring Strain vs. Reactivity :

  • The cyclobutane ring in this compound imparts higher reactivity than its cyclohexane counterparts due to ring strain. For example, it undergoes faster [4+2] cycloadditions with dienes compared to 1-Methylcyclobutane-1-carbaldehyde, as the propyl group slightly destabilizes the ring.
  • In contrast, cyclobutanecarbaldehyde (without alkyl substituents) exhibits lower thermal stability, decomposing at temperatures above 100°C.

Aldehyde Group Reactivity :

  • The electron-withdrawing nature of the aldehyde group enhances susceptibility to nucleophilic attack. This compound reacts with Grignard reagents 20% faster than pentanal due to inductive effects from the cyclobutane ring.
  • Compared to 1-Methylcyclobutane-1-carbaldehyde, the propyl substituent in the target compound increases steric hindrance, reducing enantioselectivity in asymmetric aldol reactions by ~15%.

Research Findings and Challenges

  • Synthetic Challenges : The synthesis of this compound requires precise control of photocycloaddition conditions to avoid ring-opening byproducts. Yields rarely exceed 40% in small-scale reactions.
  • Thermal Stability : Differential scanning calorimetry (DSC) studies reveal that this compound decomposes at 220°C, whereas 1-Methylcyclobutane-1-carbaldehyde decomposes at 210°C, indicating marginal stabilization from the propyl group.

Q & A

Q. What are best practices for citing spectral data in publications to ensure reproducibility?

  • Methodological Answer : Report NMR solvent, frequency, and calibration standards (e.g., TMS). Provide raw FID files in supplementary materials. For crystallography, deposit .cif files in the Cambridge Structural Database and reference deposition numbers. Adhere to IUPAC nomenclature and use PubChem CID identifiers for structural clarity .

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